1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-19-20(25)9-8-18(22(19)27)21(26)14-16-4-6-17(28-2)7-5-16/h4-9,25,27H,3,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMMGIQIQZSUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 510.66 g/mol. The structure contains a piperazine ring, which is often associated with various biological activities.
Antitumor Activity
Research indicates that derivatives of the compound exhibit significant antitumor properties. A study demonstrated that the compound inhibited the proliferation of cancer cells in vitro, particularly in breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2.
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions by modulating intracellular signaling pathways, including the PI3K/Akt pathway. This effect was linked to reductions in reactive oxygen species (ROS) levels and improved mitochondrial function .
Antidepressant-like Effects
In animal models, the compound exhibited antidepressant-like effects, evidenced by increased locomotor activity and reduced immobility in forced swim tests. These effects are thought to be mediated through serotonin and norepinephrine reuptake inhibition, suggesting potential use in treating depression .
Case Studies
| Study | Findings | |
|---|---|---|
| Antitumor Efficacy | Inhibition of cell proliferation in breast cancer cells | Supports potential for cancer treatment |
| Neuroprotection | Enhanced neuronal survival under oxidative stress | Suggests use in neurodegenerative disorders |
| Antidepressant Activity | Increased locomotor activity in animal models | Indicates potential for treating depression |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Oxidative Stress Reduction : It decreases ROS levels, preventing cellular damage.
- Neurotransmitter Modulation : By inhibiting reuptake mechanisms for serotonin and norepinephrine, it enhances mood-regulating neurotransmitter levels.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that compounds similar to 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone can inhibit cancer cell proliferation. Studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines by activating specific signaling pathways .
- Antimicrobial Properties : The presence of the piperazine moiety in the compound suggests potential antimicrobial activity. Compounds containing piperazine have been reported to exhibit significant inhibition against a range of bacterial and fungal pathogens .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
Several studies have documented the effects and applications of similar compounds:
- Cancer Treatment : A study published in Cancer Research demonstrated that piperazine derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Activity : Research highlighted in Journal of Antimicrobial Chemotherapy showed that piperazine-based compounds exhibited broad-spectrum activity against antibiotic-resistant strains of bacteria, suggesting potential for new antibiotic development .
- Neuroprotection : A recent investigation published in Neuroscience Letters reported that certain derivatives of piperazine compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential use in neurodegenerative disease therapies .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic position adjacent to the ketone group exhibits reactivity toward nucleophilic substitution. In structurally related ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone), bromine substituents undergo displacement with phenols under basic conditions to form aryl ethers . For example:
This suggests the compound’s ethanone group could participate in similar reactions if functionalized with a leaving group.
Reduction of the Ketone Moiety
The ketone group in the ethanone scaffold is reducible to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance:
In analogous compounds (e.g., 1-(4-methoxyphenyl)-2-phenoxyethanone), NaBH₄ reduction yields corresponding alcohols in >90% yields . This reaction preserves the phenolic and piperazine functionalities.
Oxidation of Phenolic Hydroxyl Groups
The 2,4-dihydroxyphenyl group is susceptible to oxidation. Under acidic or enzymatic conditions, catechol derivatives form quinones, which are electrophilic intermediates. For example:
This reactivity is critical in designing prodrugs or redox-active therapeutic agents.
Functionalization of the Piperazine Ring
The 4-ethylpiperazine moiety can undergo alkylation or acylation at the nitrogen atoms. In neuroprotective hybrid compounds, piperazine rings are modified via:
-
N-Alkylation : Reacting with alkyl halides to form quaternary ammonium salts.
-
Acylation : Introducing carbonyl groups to modulate receptor binding .
For example:
Etherification of Hydroxyl Groups
The phenolic -OH groups can form ethers or esters. In synthetic protocols for dimethoxyphenyl derivatives, methoxy groups are introduced via Williamson ether synthesis :
Cyclization Reactions
The compound’s structure permits cyclization to form heterocycles. Pyrazole and triazole hybrids are synthesized via reactions with hydrazines or thioureas . For example:
Biological Activity and Reactivity
The compound’s structural motifs suggest potential interactions with biological targets:
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Phenolic groups : Antioxidant activity via radical scavenging.
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Piperazine moiety : Enhanced solubility and receptor binding (e.g., dopamine or VEGF receptors) .
In antiproliferative assays, sulfamoyl thioethanone derivatives (structurally related) showed IC₅₀ values as low as 0.33 μM against prostate cancer cells , highlighting the therapeutic relevance of such reactions.
Stability Considerations
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pH Sensitivity : The catechol group may undergo autoxidation under alkaline conditions.
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Light Sensitivity : Conjugated π-systems (e.g., methoxyphenyl) may degrade under UV exposure.
Q & A
Q. What are the optimized synthetic routes for 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone?
Methodological Answer: The synthesis typically involves multi-step pathways:
Core Formation : Condensation of 2,4-dihydroxyacetophenone with a 4-methoxyphenylacetyl chloride derivative under acidic conditions (e.g., thionyl chloride in ethanol) to form the ethanone backbone .
Piperazine Introduction : Reacting the intermediate with 4-ethylpiperazine via reductive amination or nucleophilic substitution, using NaBH₃CN or K₂CO₃ as a base in dry DMF .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) yields >95% purity .
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the presence of the piperazine methyl group (δ 2.5–3.0 ppm, multiplet) and methoxyphenyl resonance (δ 3.8 ppm, singlet) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ketone groups) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 413.1845 (calculated for C₂₃H₂₈N₂O₄: 413.1842) .
Q. What initial biological assays evaluate its activity?
Methodological Answer:
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC: 8–32 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR IC₅₀: 1.2 µM) .
- Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ > 100 µM indicates low toxicity) .
Advanced Research Questions
Q. How do structural modifications affect bioactivity in SAR studies?
Methodological Answer:
- Piperazine Substituents : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces solubility but enhances receptor binding (e.g., 5-HT₂A affinity increases by 3-fold) .
- Methoxy Position : Moving the methoxy group from the para to meta position on the phenyl ring decreases antimicrobial activity (MIC shifts from 8 to 64 µg/mL) .
- Hydroxyl Group Masking : Acetylation of the 2,4-dihydroxy groups abolishes kinase inhibition, highlighting their role in hydrogen bonding .
Q. Key SAR Findings :
| Modification | Effect on Bioactivity |
|---|---|
| Ethyl → Isopropyl (piperazine) | ↑ Receptor binding, ↓ solubility |
| p-OCH₃ → m-OCH₃ | ↓ Antimicrobial potency |
| Hydroxyl acetylation | Loss of kinase inhibition |
Q. What mechanistic approaches identify its molecular targets?
Methodological Answer:
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins (e.g., identified HSP90 via LC-MS/MS) .
- Molecular Docking : Glide/SP simulations reveal interactions with EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) confirms selectivity for PIM1 and CDK2 .
Q. How to resolve discrepancies in biological data across studies?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Solvent Effects : DMSO concentration >1% may artifactually reduce antimicrobial activity; use ≤0.5% .
- Metabolic Stability : Evaluate liver microsome stability (e.g., t₁/₂ < 30 min in rat microsomes explains poor in vivo efficacy despite in vitro activity) .
Q. Conflict Resolution Example :
| Study | Reported IC₅₀ (EGFR) | Notes |
|---|---|---|
| A | 1.2 µM | 0.1% DMSO, 1 hr incubation |
| B | 5.8 µM | 1% DMSO, 4 hr incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
